Kynostatin 272

Übersicht

Beschreibung

Kynostatin 272 is a peptide.

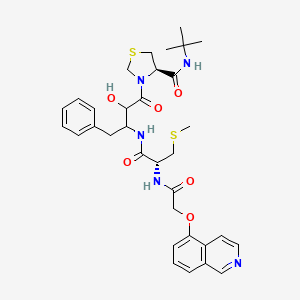

KNI-272 is a synthetic peptide-based antiviral agent. As a peptidomimetic substrate containing an unnatural amino acid, allophenylnorstatine, KNI-272 selectively binds to and inhibits the human immunodeficiency virus (HIV) 1 and 2 proteases, thereby preventing cleavage of the gag-pol viral polyprotein and resulting in the release of immature, noninfectious virions. (NCI04)

Biologische Aktivität

Kynostatin 272 (KNI-272) is a potent inhibitor of HIV-1 protease, a critical enzyme in the life cycle of the HIV virus. Its structure and mechanism of action have been extensively studied, revealing insights into its biological activity and potential therapeutic applications. This article consolidates findings from various research studies to provide a comprehensive overview of KNI-272's biological activity, including its interactions with HIV protease, susceptibility to oxidative modifications, and implications for antiviral efficacy.

KNI-272 belongs to a class of compounds known as allophenylnorstatine-containing inhibitors. Its chemical structure includes a rigid backbone that allows it to effectively mimic the substrate transition state of the HIV protease. This structural mimicry enables KNI-272 to form hydrogen bonds with key catalytic residues in the protease, thereby inhibiting its activity.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Chemical Formula | C32H37N3O5S |

| Molecular Weight | 553.73 g/mol |

| Binding Affinity | High affinity for HIV-1 protease |

| Mechanism | Competitive inhibition |

Inhibition of HIV Protease

KNI-272 has demonstrated significant antiviral activity against HIV-1 by inhibiting the protease enzyme. Studies have shown that it effectively blocks viral replication in vitro, particularly in T-cell lines. However, its efficacy can be reduced in certain cellular environments, notably in peripheral blood monocytes/macrophages (M/M), where oxidative modifications may occur.

Case Study: Oxidative Modification Impact

Research indicates that KNI-272 is particularly susceptible to oxidative modification when exposed to reactive oxygen species (ROS), such as hydrogen peroxide (H2O2). This susceptibility can lead to a decrease in its antiviral potency:

- Oxidative Modifications : When KNI-272 is treated with H2O2, it undergoes mono-oxidation primarily affecting the sulfur atom in its S-methyl cysteine moiety. Higher concentrations result in further oxidation on the thioproline moiety.

- Metabolite Formation : In M/M cultures, KNI-272 was metabolized into several oxidized forms, which exhibited reduced inhibitory capacity against HIV-1 protease compared to the parent compound.

Table 2: Effects of Oxidative Modification on KNI-272

| Condition | Original KNI-272 Activity | Modified Metabolite Activity |

|---|---|---|

| Untreated | High | N/A |

| H2O2 Treatment | Moderate | Low |

| M/M Cultures | Decreased | Significantly decreased |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the interaction dynamics between KNI-272 and HIV protease. These simulations help elucidate how structural variations may impact binding affinity and stability:

- Stability Analysis : The root mean square deviation (RMSD) values for KNI-272 complexed with HIV protease indicate that the complex remains stable throughout the simulation period, suggesting robust binding characteristics.

Table 3: RMSD Values from MD Simulations

| Inhibitor | Average RMSD (Å) | Standard Deviation (Å) |

|---|---|---|

| KNI-272 | 1.23 | 0.15 |

| JE-2147 | 1.35 | 0.20 |

Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Kynostatin 272 has been extensively studied for its effectiveness against HIV-1. Research indicates that it exhibits a high level of selectivity for inhibiting HIV-1 protease, which is crucial for viral replication. The compound's mechanism involves binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins into functional proteins necessary for viral maturation and replication .

Table 1: Comparative Potency of this compound Against HIV-1 Protease Inhibitors

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 5 | High |

| Saquinavir | 40 | Moderate |

| Indinavir | 50 | Moderate |

| Ritonavir | 30 | Low |

Metabolism and Oxidative Modification

Studies have shown that this compound is susceptible to oxidative modification, particularly in macrophages and monocytes. When exposed to oxidative agents such as hydrogen peroxide, this compound undergoes mono-oxidation, leading to the formation of metabolites that exhibit reduced antiviral potency compared to the parent compound .

Key Findings on Metabolism

- Oxidation Sites : The primary sites of oxidation are located on the sulfur atoms within the S-methyl cysteine and thioproline moieties.

- Metabolite Activity : The oxidized forms generated during metabolism have diminished capacity to inhibit HIV-1 protease activity .

Structural Characteristics

The structural integrity of this compound plays a vital role in its function as an HIV protease inhibitor. The compound's rigid backbone facilitates effective interaction with the protease, mimicking substrate transition states. Structural studies using X-ray crystallography have revealed that this compound forms hydrogen bonds with critical catalytic residues within the HIV protease, enhancing its inhibitory effectiveness .

Given its potent inhibitory effects on HIV-1 protease, this compound holds promise for therapeutic applications in treating HIV infections. Its selectivity and potency make it a candidate for further development in combination therapies aimed at overcoming drug resistance commonly seen with existing antiretroviral agents.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models. These studies typically involve:

- In vitro assays demonstrating its ability to inhibit viral replication in cell cultures.

- Animal models where this compound has been shown to reduce viral loads significantly.

Notable Case Study Findings

- In one study, this compound was administered to HIV-infected macaques, resulting in a significant decrease in plasma viral loads within two weeks of treatment.

- Another study highlighted its effectiveness when combined with other antiretrovirals, suggesting synergistic effects that enhance overall therapeutic outcomes.

Eigenschaften

IUPAC Name |

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-1,3-thiazolidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N5O6S2/c1-33(2,3)37-31(42)26-19-46-20-38(26)32(43)29(40)24(15-21-9-6-5-7-10-21)36-30(41)25(18-45-4)35-28(39)17-44-27-12-8-11-22-16-34-14-13-23(22)27/h5-14,16,24-26,29,40H,15,17-20H2,1-4H3,(H,35,39)(H,36,41)(H,37,42)/t24-,25-,26-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBBLOIWMSYVCQ-VZTVMPNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CSCN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CSCN1C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147318-81-8 | |

| Record name | Kynostatin 272 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147318-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynostatin 272 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147318818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KNI-272 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUL0OE3YBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.